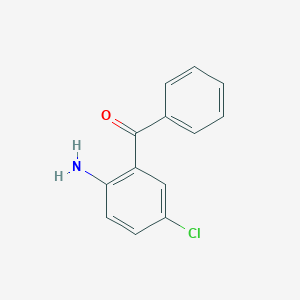

2-Amino-5-chlorobenzophenone

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

(2-amino-5-chlorophenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO/c14-10-6-7-12(15)11(8-10)13(16)9-4-2-1-3-5-9/h1-8H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUWXHHBROGLWNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0052463 | |

| Record name | 2-Amino-5-chlorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0052463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

719-59-5 | |

| Record name | 2-Amino-5-chlorobenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=719-59-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-5-chlorbenzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000719595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-5-chlorobenzophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84157 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanone, (2-amino-5-chlorophenyl)phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Amino-5-chlorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0052463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-5-chlorobenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.864 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXAZEPAM BENZOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FR80014ZBT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

synthesis of 2-Amino-5-chlorobenzophenone from p-chloroaniline and benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-5-chlorobenzophenone is a pivotal intermediate in the synthesis of numerous pharmaceuticals, most notably the 1,4-benzodiazepine (B1214927) class of drugs which includes anxiolytics, sedatives, and anticonvulsants.[1][2] Its molecular structure is a cornerstone for building complex heterocyclic systems. This technical guide provides an in-depth overview of the synthesis of this compound from p-chloroaniline and benzonitrile (B105546). It includes a detailed experimental protocol, a summary of key quantitative data, and diagrams illustrating the reaction pathway and experimental workflow. This document is intended to be a valuable resource for researchers and professionals involved in pharmaceutical synthesis and drug development.

Introduction

The synthesis of 2-aminobenzophenones is a critical step in the production of a wide range of therapeutic agents. The substituent pattern on the benzophenone (B1666685) core significantly influences the pharmacological profile of the final drug molecule.[1] this compound, in particular, is a precursor to many widely prescribed benzodiazepines.[1] While several synthetic routes exist, including the Friedel-Crafts acylation of p-chloroaniline with benzoyl chloride and Grignard reactions with 2-aminobenzonitriles, the reaction of p-chloroaniline with benzonitrile offers a distinct pathway.[2][3][4] This reaction is analogous to the Houben-Hoesch reaction, which involves the acylation of electron-rich arenes with nitriles in the presence of a Lewis acid and hydrogen chloride.[5][6][7]

Synthesis from p-Chloroaniline and Benzonitrile

The synthesis of this compound from p-chloroaniline and benzonitrile proceeds via a Lewis acid-catalyzed reaction. The process involves the formation of a ketimine intermediate, which is subsequently hydrolyzed to yield the final product.

Reaction Pathway

The reaction is a type of electrophilic aromatic substitution where the nitrile, activated by a Lewis acid, acts as the acylating agent.

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocol

The following protocol is based on a reported synthesis of this compound.[8]

Materials and Reagents:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |

| p-Chloroaniline | 127.57 | 640 mg | 5.02 |

| Benzonitrile | 103.12 | 1 mL | 9.7 |

| Boron trichloride (B1173362) | 117.17 | 640 mg | 5.46 |

| Aluminum chloride | 133.34 | 734 mg | 5.50 |

| Tetrachloroethane | 167.85 | 7.5 mL | - |

| 2 N Hydrochloric acid | - | 10 mL | - |

| Methylene (B1212753) chloride | - | As needed | - |

| 95% Ethanol (B145695) | - | 5 mL | - |

| 2 N Sodium hydroxide (B78521) | - | 10 mL | - |

| Benzene (B151609) | - | As needed | - |

| Alumina | - | For chromatography | - |

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve p-chloroaniline (640 mg) in tetrachloroethane (5 mL).

-

Addition of Reagents: Under ice cooling, add a solution of boron trichloride (640 mg) in tetrachloroethane (2.5 mL), benzonitrile (1 mL), and aluminum chloride (734 mg) to the p-chloroaniline solution.

-

Reflux: The resulting mixture is refluxed for 6 hours.

-

Work-up and Hydrolysis: After cooling, the reaction mixture is treated with 2 N hydrochloric acid (10 mL) and heated at 70-80°C for 20 minutes. The mixture is then extracted with methylene chloride.

-

Isolation of Crude Product: The methylene chloride layer is evaporated to give a residue.

-

Hydrolysis of Unreacted Benzonitrile: To the residue, 95% ethanol (5 mL) and 2 N sodium hydroxide (10 mL) are added. The mixture is refluxed for 1 hour to hydrolyze any remaining benzonitrile.

-

Extraction: The mixture is then extracted with methylene chloride.

-

Purification: The methylene chloride layer is evaporated, and the residue is dissolved in benzene. The solution is subjected to column chromatography on alumina, eluting with benzene.

-

Final Product: The benzene eluate yields this compound (486 mg). The product can be recrystallized from ether to give crystals with a melting point of 99°C.[8]

Yield Calculation:

-

Theoretical yield: (moles of p-chloroaniline) * (molar mass of product) = (0.00502 mol) * (231.68 g/mol ) = 1.163 g

-

Actual yield: 486 mg = 0.486 g

-

Percentage yield: (0.486 g / 1.163 g) * 100% = 41.8%

Experimental Workflow

Caption: General experimental workflow for the synthesis.

Alternative Synthetic Routes

For a comprehensive understanding, it is pertinent to mention other established methods for synthesizing this compound.

-

Friedel-Crafts Acylation: This method involves the acylation of p-chloroaniline with benzoyl chloride. However, the amino group of the aniline (B41778) deactivates the ring and reacts with the Lewis acid catalyst, often necessitating a protection-deprotection sequence.[3][9]

-

From 5-chloro-3-phenyl-2,1-benzisoxazole: This intermediate, synthesized from p-chloronitrobenzene and phenylacetonitrile, can be reduced to this compound.[3][10] One method describes the reduction using iron powder in ethanol with a catalytic amount of sulfuric acid, achieving a high yield of 95.1%.[11]

-

Grignard Reaction: The reaction of a Grignard reagent, such as phenylmagnesium bromide, with 2-amino-5-chlorobenzonitrile (B58002) is another viable route.[2][12]

Conclusion

The synthesis of this compound from p-chloroaniline and benzonitrile provides a direct route to this important pharmaceutical intermediate. The Houben-Hoesch type reaction, while potentially having a moderate yield, is a notable method. The choice of synthetic route in a drug development setting will often depend on factors such as starting material cost, scalability, and environmental impact. The detailed protocol and data presented in this guide are intended to aid researchers in the practical application and further optimization of this synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Preparation method of 2-amino-5- chlorobenzophenone - Eureka | Patsnap [eureka.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. Hoesch reaction - Wikipedia [en.wikipedia.org]

- 6. bncollegebgp.ac.in [bncollegebgp.ac.in]

- 7. synarchive.com [synarchive.com]

- 8. prepchem.com [prepchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Synthesis method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

- 12. asianpubs.org [asianpubs.org]

physical and chemical properties of 2-Amino-5-chlorobenzophenone

An In-depth Technical Guide to 2-Amino-5-chlorobenzophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (ACB) is a pivotal chemical intermediate, recognized for its integral role in the synthesis of a wide array of pharmaceutical compounds, most notably the 1,4-benzodiazepine (B1214927) class of drugs.[1][2] This technical guide provides a comprehensive overview of the core physical and chemical properties of ACB, detailed experimental protocols for its synthesis and key reactions, and a summary of its applications in drug development and other industrial fields. All quantitative data is presented in structured tables for clarity and ease of comparison, and key chemical pathways are visualized using diagrams.

Chemical and Physical Properties

This compound is a yellow crystalline powder at standard conditions.[2][3] It is stable under recommended storage conditions, though it is incompatible with strong oxidizing agents.[3][4][5] Its solubility profile indicates it is soluble in DMSO, sparingly soluble in methanol, and insoluble in water.[3][4][6]

Table 1: Physical Properties of this compound

| Property | Value | References |

| Appearance | Yellow crystalline powder | [2][3][4] |

| Melting Point | 96-100 °C | [2][4][7] |

| Boiling Point | 207 °C | [4][7] |

| Density | 1.33 g/cm³ | [4][8] |

| Flash Point | 198 °C (388.4 °F) - closed cup | [9] |

| Vapor Pressure | 0-1 Pa at 20-25 °C | [4] |

| Water Solubility | Insoluble | [3] |

| Solubility | Soluble in DMSO; gives faint turbidity in methanol | [3][4][5][6] |

Table 2: Chemical Identifiers and Molecular Data

| Identifier | Value | References |

| IUPAC Name | (2-amino-5-chlorophenyl)-phenylmethanone | [10] |

| Synonyms | 4-Chloro-2-benzoylaniline, 2-Benzoyl-4-chloroaniline | [11][12] |

| CAS Number | 719-59-5 | [1][4][10] |

| Molecular Formula | C₁₃H₁₀ClNO | [1][4][10] |

| Molecular Weight | 231.68 g/mol | [1][4][10] |

| InChI | 1S/C13H10ClNO/c14-10-6-7-12(15)11(8-10)13(16)9-4-2-1-3-5-9/h1-8H,15H2 | [6][10] |

| InChIKey | ZUWXHHBROGLWNH-UHFFFAOYSA-N | [6][10] |

| SMILES | C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)N | [10] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 3: Summary of Spectral Data

| Technique | Description | References |

| ¹H NMR | Spectra available for proton nuclear magnetic resonance. | [13][14] |

| ¹³C NMR | Spectra available for carbon-13 nuclear magnetic resonance. | [15] |

| Mass Spectrometry | Electron Ionization (EI) mass spectra are available, with a top peak m/z of 230. | [10][16][17] |

| Infrared (IR) Spectroscopy | ATR-IR and KBr wafer spectra are available for vibrational mode analysis. | [10][18][19][20] |

Reactivity and Chemical Transformations

The chemical reactivity of this compound is primarily centered around its aromatic amino group. This group's nucleophilicity allows for a variety of chemical transformations, which are fundamental to its role as a synthetic intermediate.[21]

-

N-Acylation: The amino group readily reacts with acid chlorides (e.g., chloroacetyl chloride) or anhydrides in the presence of a base like pyridine (B92270) to form the corresponding amides. This is often the initial step in the synthesis of benzodiazepines.[21][22]

-

Condensation and Cyclization: It can undergo condensation reactions with carbonyl compounds to form imines (Schiff bases). Subsequent cyclization reactions are key to forming heterocyclic systems.[21][23]

-

Diazotization: As a primary aromatic amine, it can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups.[21]

The presence of the electron-withdrawing benzoyl group and the chlorine atom influences the electron density on the aniline (B41778) ring, modulating the basicity and reactivity of the amino group.[21]

Experimental Protocols

Synthesis of this compound

Several methods for the synthesis of ACB have been reported.

Method 1: From p-Chloroaniline and Benzonitrile (B105546) [24]

-

To a solution of p-chloroaniline (640 mg) in tetrachloroethane (5 ml), add a solution of boron trichloride (B1173362) (640 mg) in tetrachloroethane (2.5 ml), benzonitrile (1 ml), and aluminum chloride (734 mg) under ice cooling.

-

Reflux the resulting mixture for 6 hours.

-

After cooling, add 2 N hydrochloric acid (10 ml) to the reaction mixture and heat at 70-80 °C for 20 minutes.

-

Extract the mixture with methylene (B1212753) chloride.

-

Evaporate the methylene chloride layer to obtain a residue.

-

Add 95% ethanol (B145695) (5 ml) and 2 N sodium hydroxide (B78521) (10 ml) to the residue and reflux for 1 hour to hydrolyze any remaining benzonitrile.

-

Extract with methylene chloride, evaporate the solvent, and dissolve the residue in benzene.

-

Purify the product by chromatography on an alumina (B75360) column, eluting with benzene.

-

Recrystallize the obtained product from ether to yield crystals of this compound.

Method 2: Reduction of 5-chloro-3-phenyl-2,1-benzisoxazole [25][26] This industrial method involves the reduction of an isoxazole (B147169) intermediate, often using iron powder in the presence of an acid like hydrochloric acid.

-

Prepare a reaction mixture of the isoxazole intermediate, toluene, hydrochloric acid, and iron powder.[25]

-

Slowly heat the mixture to reflux and maintain the temperature for approximately 2.5-3 hours, monitoring the reaction's progress.[25]

-

Once the reaction is complete, separate the iron mud via filtration.[25]

-

Cool the filtrate, which will cause the product to crystallize.[25]

-

Isolate the wet this compound by centrifugation.[25]

-

Dry the product to obtain the final finished compound.[25]

General N-Acylation with Chloroacetyl Chloride[23][24]

This reaction is a common subsequent step in pharmaceutical synthesis.

-

Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as toluene.

-

Reflux the solution with chloroacetyl chloride (2.0 eq) for approximately 2.5 hours to expel the hydrogen chloride gas formed.

-

Cool the resulting solution.

-

Wash the solution with a cold, dilute aqueous ammonia (B1221849) solution.

-

Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate under vacuum.

-

Recrystallize the crude residue from alcohol to afford the purified 2-(chloroacetamido)-5-chlorobenzophenone.

Applications in Research and Drug Development

This compound is a cornerstone intermediate in the pharmaceutical industry.[2]

-

Benzodiazepine (B76468) Synthesis: It is the primary starting material for numerous benzodiazepine drugs, including diazepam, chlordiazepoxide, lorazepam, and prazepam.[1][6][27] The synthesis pathway typically involves acylation of the amino group, followed by cyclization to form the characteristic diazepine (B8756704) ring.[27]

-

Anti-inflammatory and Other Therapeutic Agents: The benzophenone (B1666685) scaffold is present in various compounds investigated for anti-inflammatory, antimicrobial, and skeletal muscle relaxant activities.[3][22][23]

-

Industrial Applications: Beyond pharmaceuticals, it is used in the manufacturing of dyes and pigments.[3] It also serves as a drug stabilizer, preventing degradation and extending the shelf-life of certain medications.[2][28]

Safety and Handling

This compound is classified as a hazardous substance. It is known to cause skin irritation (H315) and serious eye irritation (H319), and may cause respiratory irritation (H335).[11]

-

Personal Protective Equipment (PPE): Appropriate PPE, including gloves, eye shields, and a dust mask (type N95 or equivalent), should be worn when handling the powder.[9]

-

Handling: Avoid contact with skin and eyes. Prevent dust formation and ensure adequate ventilation.[11]

-

Storage: Store in a cool place, below +30°C, in a tightly closed container.[3][4][5]

-

Stability: The compound is stable under recommended storage conditions but should be kept away from strong oxidizing agents.[11]

Conclusion

This compound is a compound of high strategic importance in medicinal and industrial chemistry. Its well-defined physical properties, coupled with the versatile reactivity of its amino group, make it an indispensable building block for complex molecular architectures, particularly in the synthesis of benzodiazepines and other therapeutic agents. A thorough understanding of its chemical behavior, synthesis, and handling is essential for professionals engaged in drug discovery, development, and chemical manufacturing.

References

- 1. sihaulichemicals.co.in [sihaulichemicals.co.in]

- 2. nbinno.com [nbinno.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound CAS#: 719-59-5 [m.chemicalbook.com]

- 5. This compound | 719-59-5 [chemicalbook.com]

- 6. caymanchem.com [caymanchem.com]

- 7. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. This compound | TargetMol [targetmol.com]

- 9. This compound 98 719-59-5 [sigmaaldrich.com]

- 10. This compound | C13H10ClNO | CID 12870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. scbt.com [scbt.com]

- 13. This compound(719-59-5) 1H NMR spectrum [chemicalbook.com]

- 14. dev.spectrabase.com [dev.spectrabase.com]

- 15. dev.spectrabase.com [dev.spectrabase.com]

- 16. This compound(719-59-5) MS spectrum [chemicalbook.com]

- 17. Benzophenone, 2-amino-5-chloro- [webbook.nist.gov]

- 18. This compound(719-59-5) IR Spectrum [m.chemicalbook.com]

- 19. dev.spectrabase.com [dev.spectrabase.com]

- 20. Benzophenone, 2-amino-5-chloro- [webbook.nist.gov]

- 21. benchchem.com [benchchem.com]

- 22. arabjchem.org [arabjchem.org]

- 23. Application of 2-Amino-5-chlorobenzophenone_Chemicalbook [chemicalbook.com]

- 24. prepchem.com [prepchem.com]

- 25. CN104230727A - Synthesis technology for producing this compound by reducing isoxazole through iron powder - Google Patents [patents.google.com]

- 26. Preparation method of 2-amino-5- chlorobenzophenone - Eureka | Patsnap [eureka.patsnap.com]

- 27. This compound - Wikipedia [en.wikipedia.org]

- 28. nbinno.com [nbinno.com]

solubility profile of 2-Amino-5-chlorobenzophenone in common organic solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 2-Amino-5-chlorobenzophenone (ACB), a key intermediate in the synthesis of various pharmaceuticals, including benzodiazepines.[1] Understanding the solubility of this compound in common organic solvents is critical for its synthesis, purification, and formulation development. This document presents available quantitative and qualitative solubility data, detailed experimental protocols for solubility determination and synthesis, and visual workflows to aid in laboratory processes.

Core Data Presentation: Solubility of this compound

The solubility of this compound has been reported in a variety of common organic solvents. The following table summarizes the available quantitative and qualitative data. It is important to note that some conflicting data exists in the literature, which is highlighted below. The solubility is influenced by factors such as temperature and the polymorphic form of the compound.

| Solvent Class | Solvent Name | Formula | Solubility | Temperature (°C) | Observations |

| Alcohols | Methanol | CH₃OH | - | Ambient | Gives very faint turbidity.[2][3][4] |

| Ethanol (B145695) | C₂H₅OH | 1 mg/mL | Ambient | [5] | |

| High Solubility | Reflux | Commonly used for recrystallization, suggesting high solubility at elevated temperatures.[6] | |||

| Ketones | Acetone | C₃H₆O | Soluble | Ambient | [7] |

| Esters | Ethyl Acetate | C₄H₈O₂ | Soluble | Ambient | [7][8] |

| Ethers | Diethyl Ether | C₄H₁₀O | - | - | Used for recrystallization, implying moderate solubility at reflux and low solubility at room temperature.[9] |

| Halogenated | Dichloromethane | CH₂Cl₂ | Soluble | Ambient | [7] |

| Hydrocarbons | |||||

| Chloroform | CHCl₃ | Soluble | Ambient | [7][8] | |

| Amides | Dimethylformamide (DMF) | C₃H₇NO | 1 mg/mL | Ambient | [5] |

| Sulfoxides | Dimethyl sulfoxide (B87167) (DMSO) | C₂H₆SO | 2 mg/mL | Ambient | [5] |

| 55 mg/mL | Ambient | Sonication is recommended.[10] | |||

| 100 mg/mL | Ambient | Ultrasonic assistance may be needed.[11] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing data. This section outlines protocols for determining solubility and for the synthesis and purification of this compound.

Protocol 1: Gravimetric Determination of Solubility

This method is a fundamental technique for quantitatively measuring the solubility of a solid in a solvent.

Materials:

-

This compound

-

Selected organic solvent

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Evaporating dish or pre-weighed vials

-

Oven or vacuum desiccator

Procedure:

-

Equilibration: Add an excess amount of this compound to a known volume or mass of the chosen solvent in a sealed container.

-

Agitate the mixture at a constant temperature using a shaker or water bath until equilibrium is reached. This can take several hours to days, and it is recommended to monitor the concentration of the supernatant over time to ensure equilibrium has been established.

-

Separation: Once at equilibrium, allow the undissolved solid to settle. Carefully extract a known volume of the supernatant (the saturated solution) using a pre-heated or ambient temperature syringe, and filter it to remove any undissolved particles.[12]

-

Solvent Evaporation: Transfer a precisely weighed aliquot of the clear, saturated filtrate to a pre-weighed evaporating dish.[13][14]

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, a vacuum oven at a controlled temperature may be used.

-

Mass Determination: Once the solvent is completely removed, weigh the evaporating dish containing the solid residue. The difference in weight corresponds to the mass of dissolved this compound.

-

Calculation: Calculate the solubility in the desired units (e.g., g/100 mL or mg/mL).

Protocol 2: Synthesis via Friedel-Crafts Acylation and Purification by Recrystallization

A common route for the synthesis of this compound is the Friedel-Crafts acylation of p-chloroaniline with benzoyl chloride.[15][16]

Materials:

-

p-Chloroaniline

-

Benzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃) or other Lewis acid catalyst

-

Tetrachloroethane or other suitable solvent

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Methylene (B1212753) chloride

-

Ethanol (for recrystallization)

-

Activated carbon (optional)

Synthesis Procedure:

-

In a reaction vessel, dissolve p-chloroaniline in tetrachloroethane.

-

Cool the solution in an ice bath and slowly add anhydrous aluminum chloride.

-

Add benzoyl chloride dropwise to the cooled mixture while stirring.

-

After the addition is complete, reflux the mixture for several hours.[9]

-

Cool the reaction mixture and carefully quench it with dilute hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with methylene chloride.

-

Combine the organic layers, wash with a dilute sodium hydroxide solution and then with water, and dry over an anhydrous salt (e.g., Na₂SO₄).

-

Evaporate the solvent to obtain the crude this compound.

Purification by Recrystallization:

-

Dissolve the crude product in a minimal amount of hot ethanol in an Erlenmeyer flask.[6]

-

If the solution is colored, a small amount of activated carbon can be added, and the solution briefly heated at reflux.[2][17]

-

Perform a hot filtration to remove the activated carbon and any insoluble impurities.[17]

-

Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration and wash them with a small amount of cold ethanol.[17]

-

Dry the crystals in a vacuum oven or desiccator.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key experimental workflows.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound CAS#: 719-59-5 [m.chemicalbook.com]

- 3. This compound | 719-59-5 [chemicalbook.com]

- 4. guidechem.com [guidechem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. CN113956168A - Preparation process of this compound - Google Patents [patents.google.com]

- 7. This compound | CAS:719-59-5 | High Purity | Manufacturer BioCrick [biocrick.com]

- 8. This compound OXIME CAS#: 18097-52-4 [m.chemicalbook.com]

- 9. prepchem.com [prepchem.com]

- 10. This compound | TargetMol [targetmol.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 13. pharmajournal.net [pharmajournal.net]

- 14. scribd.com [scribd.com]

- 15. Preparation method of 2-amino-5- chlorobenzophenone - Eureka | Patsnap [eureka.patsnap.com]

- 16. Synthesis method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 17. benchchem.com [benchchem.com]

A Spectroscopic Investigation of 2-Amino-5-chlorobenzophenone: An FT-IR and FT-Raman Analysis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

2-Amino-5-chlorobenzophenone (2A-5CB) is a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of benzodiazepines.[1][2][3] Its molecular structure, characterized by a benzophenone (B1666685) backbone with amino and chloro substituents, gives rise to distinct chemical and physical properties that are of significant interest in medicinal chemistry and materials science.[1] A thorough understanding of its vibrational properties through techniques like Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy is crucial for quality control, structural elucidation, and predicting its behavior in various chemical environments. This technical guide provides a comprehensive overview of the FT-IR and FT-Raman spectral analysis of this compound, including detailed experimental protocols, tabulated spectral data, and a logical workflow for its analysis.

Experimental Protocols

The experimental methodologies for acquiring FT-IR and FT-Raman spectra of this compound are critical for obtaining high-quality, reproducible data. The following protocols are based on established spectroscopic studies.[4]

FT-IR Spectroscopy

The solid-phase FT-IR spectrum of this compound is typically recorded at room temperature.

-

Instrumentation : A Bruker IFS 66V vacuum Fourier transform spectrometer or a similar instrument is used.[4]

-

Spectral Range : The spectrum is recorded in the mid-infrared region, typically from 4000 to 400 cm⁻¹.[4][5]

-

Sample Preparation : The sample is prepared using a standard KBr pellet technique. A small amount of the crystalline compound is mixed with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.

-

Data Acquisition : A Globar source and a KBr beam splitter are commonly employed. The spectrum is typically recorded with a resolution of ±1 cm⁻¹.[4]

FT-Raman Spectroscopy

The FT-Raman spectrum provides complementary information to the FT-IR spectrum, particularly for non-polar bonds.

-

Instrumentation : The FT-Raman spectra can be recorded on an instrument like the Bruker IFS 66V spectrometer equipped with an FRA 106 Raman accessory.[4]

-

Spectral Range : The spectrum is typically recorded over a range of 3500 to 50 cm⁻¹.[4][5]

-

Excitation Source : A Nd:YAG laser operating at 1064 nm with a power of 200 mW is a common excitation source.[4]

-

Sample Preparation : The sample is typically analyzed in its solid, crystalline form without any special preparation.

Spectral Data and Analysis

The vibrational spectra of this compound have been analyzed and assigned based on experimental observations and supported by computational methods like Density Functional Theory (DFT).[4][5] The following tables summarize the key vibrational frequencies and their assignments from both FT-IR and FT-Raman analyses.

FT-IR Spectral Data Summary

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3485 | Strong | Asymmetric stretching of NH₂ |

| 3355 | Strong | Symmetric stretching of NH₂ |

| 3065 | Medium | Aromatic C-H stretching |

| 1625 | Very Strong | C=O stretching |

| 1585 | Very Strong | Phenyl C-C stretching |

| 1555 | Strong | NH₂ scissoring |

| 1475 | Medium | Phenyl C-C stretching |

| 1315 | Strong | C-N stretching |

| 1240 | Medium | In-plane bending of C-H |

| 820 | Strong | Out-of-plane bending of C-H |

| 704 | Medium | C-Cl stretching[5] |

FT-Raman Spectral Data Summary

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3060 | Strong | Aromatic C-H stretching |

| 1620 | Medium | C=O stretching |

| 1590 | Very Strong | Phenyl C-C stretching |

| 1320 | Medium | C-N stretching |

| 1150 | Strong | In-plane bending of C-H |

| 1000 | Very Strong | Ring breathing mode |

| 709 | Medium | C-Cl stretching[5] |

| 250 | Strong | Torsional modes |

Logical Workflow for Spectral Analysis

The comprehensive analysis of this compound using vibrational spectroscopy follows a structured workflow, from initial sample handling to final data interpretation and reporting.

Caption: Workflow for the FT-IR and FT-Raman spectral analysis of this compound.

Conclusion

The combined application of FT-IR and FT-Raman spectroscopy provides a powerful and comprehensive approach for the vibrational characterization of this compound. The detailed spectral data and assignments presented in this guide serve as a valuable resource for researchers and professionals in drug development and materials science. The established experimental protocols and the logical workflow for analysis ensure the generation of reliable and interpretable data, which is fundamental for quality assurance and for advancing the understanding of this important chemical compound. The correlation of experimental findings with theoretical calculations, such as DFT, can further enhance the accuracy of spectral assignments and provide deeper insights into the molecular structure and properties of this compound.

References

The Pivotal Role of 2-Amino-5-chlorobenzophenone in Pharmaceutical Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of 2-Amino-5-chlorobenzophenone as a key pharmaceutical intermediate, with a primary focus on its application in the synthesis of benzodiazepines, a class of psychoactive drugs widely used for their anxiolytic, sedative, and anticonvulsant properties. This document provides a comprehensive overview of its synthesis, key reactions, and the experimental protocols for the production of several blockbuster drugs.

Introduction to this compound

This compound, with the chemical formula C₁₃H₁₀ClNO, is a substituted benzophenone (B1666685) that serves as a fundamental building block in the pharmaceutical industry.[1] Its unique structure, featuring an amino group and a chlorine atom on one phenyl ring and a second phenyl ring attached to the carbonyl group, makes it a versatile precursor for the synthesis of a variety of heterocyclic compounds and active pharmaceutical ingredients (APIs).[1] It is most notably recognized as the cornerstone for the synthesis of numerous benzodiazepines, including diazepam, chlordiazepoxide, lorazepam, and alprazolam.[2][3] Beyond benzodiazepines, it also finds application as an intermediate in the development of anti-inflammatory, antibacterial, and anticancer drugs.[1]

Chemical Properties:

| Property | Value |

| CAS Number | 719-59-5 |

| Molecular Formula | C₁₃H₁₀ClNO |

| Molar Mass | 231.68 g/mol |

| Appearance | Pale yellow solid |

| Melting Point | 99 °C |

| Purity (Typical) | ≥99.5% |

Synthesis of this compound

Several synthetic routes to this compound have been developed, each with its own advantages and limitations. A common and effective method involves the reduction of 5-chloro-3-phenyl-2,1-benzisoxazole.

Synthesis via Reduction of 5-chloro-3-phenyl-2,1-benzisoxazole

This method involves two main steps: the synthesis of the isoxazole (B147169) intermediate and its subsequent reduction to the target compound.

Experimental Protocol:

Step 1: Synthesis of 5-chloro-3-phenyl-2,1-benzisoxazole [4]

-

In a suitable reaction vessel, mix 95% ethanol, sodium hydroxide (B78521), p-chloronitrobenzene, and phenylacetonitrile (B145931) in a mass ratio of 10:1.2:2:1.7, respectively.

-

Stir the mixture at 2000 rpm for 30 minutes.

-

Subject the mixture to ultrasonic oscillation for 1 hour at a frequency of 40 Hz and a power of 100-200W, maintaining a temperature of 25-35 °C.

-

Microwave the resulting product for 10 minutes at a power of 200-400W.

-

Add water to the system, filter the mixture, and wash the filter residue three times with methanol.

-

Dry the solid to obtain 5-chloro-3-phenyl-2,1-benzisoxazole.

Step 2: Reduction to this compound [5]

-

In a reaction kettle, charge toluene, hydrochloric acid, 5-chloro-3-phenyl-2,1-benzisoxazole, and iron powder in a mass ratio of 2.5:1.2:1:0.5, respectively.

-

Slowly heat the mixture to reflux and maintain the temperature.

-

Monitor the reaction progress by sampling and testing until the reaction is complete.

-

After completion, separate the iron mud and perform press filtration.

-

Cool the filtrate and centrifuge to obtain wet this compound.

-

Dry the product to obtain the finished compound.

Logical Relationship for the Synthesis of this compound:

Caption: Synthesis of this compound.

Role as a Precursor in Benzodiazepine (B76468) Synthesis

This compound is the archetypal starting material for a vast array of non-fluorinated benzodiazepines.[6] The general synthetic strategy involves the acylation of the amino group, followed by cyclization to form the characteristic seven-membered diazepine (B8756704) ring.

Synthesis of Diazepam

Diazepam, marketed under the brand name Valium, is a widely prescribed benzodiazepine. Its synthesis from this compound is a well-established process.

Experimental Protocol:

Step 1: Synthesis of 2-chloroacetamido-5-chlorobenzophenone [7][8]

-

In a reaction vessel equipped with a stirrer, thermometer, reflux condenser, and dropping funnel, add 0.09 mol of this compound to 300-350 ml of an 80-85% ethyl acetate (B1210297) solution.

-

Control the stirring speed at 120-160 rpm and maintain the solution temperature at 27-30 °C.

-

Dropwise, add 0.11 mol of chloroacetyl chloride.

-

After the addition is complete, slowly heat the solution to 80-85 °C and maintain this temperature for 4-4.5 hours.

-

Cool the solution to 5-8 °C to precipitate yellow crystals.

-

Filter the crystals, wash with an ethylenediamine (B42938) solution and then a saline solution.

-

Dehydrate the product with a suitable dehydrating agent (e.g., anhydrous calcium chloride) to obtain 2-chloroacetamido-5-chlorobenzophenone. A yield of 87% has been reported for this step.[8]

Step 2: Cyclization and Methylation to Diazepam [3]

-

The resulting 2-chloroacetamido-5-chlorobenzophenone is then reacted with ammonia (B1221849) to form the seven-membered diazepine ring, yielding 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one.

-

This intermediate is subsequently methylated using a methylating agent like methyl sulfate (B86663) in the presence of a base such as sodium ethoxide to yield diazepam.[3]

Reaction Pathway for Diazepam Synthesis:

Caption: Synthesis of Diazepam.

Synthesis of Chlordiazepoxide

Chlordiazepoxide, known by the trade name Librium, is another prominent benzodiazepine synthesized from this compound.

-

This compound is first reacted with hydroxylamine (B1172632) to form this compound oxime.

-

The resulting oxime is then reacted with chloroacetyl chloride in acetic acid. This leads to the formation of 6-chloro-2-chloromethyl-4-phenylquinazolin-3-oxide.[1]

-

Finally, reaction with methylamine (B109427) results in the formation of chlordiazepoxide.[1]

Reaction Pathway for Chlordiazepoxide Synthesis:

Caption: Synthesis of Chlordiazepoxide.

Synthesis of Lorazepam

Lorazepam, marketed as Ativan, is synthesized from a derivative of this compound, namely 2-amino-2',5-dichlorobenzophenone.

Experimental Protocol: [1][10]

-

2-amino-2',5-dichlorobenzophenone is reacted with hydroxylamine to form the corresponding oxime.

-

The oxime is then treated with chloroacetyl chloride to yield 6-chloro-2-chlormethyl-4-(2'-chlorophenyl)quinazolin-3-oxide.[1]

-

Reaction with methylamine induces ring expansion and rearrangement to form 7-chloro-2-methylamino-5-(2'-chlorophenyl)-3H-1,4-benzodiazepin-4-oxide.[1]

-

Acetylation with acetic anhydride (B1165640) followed by hydrolysis with hydrochloric acid gives 7-chloro-5-(2'-chlorophenyl)-1,2-dihydro-3H-1,4-benzodiazepin-2-on-4-oxide.[1]

-

A second reaction with acetic anhydride yields 7-chloro-1,3-dihydro-3-acetoxy-5-(2'-chlorphenyl)-2H-benzodiazepin-2-one.[1]

-

The final step involves hydrolysis of this product with sodium hydroxide to give lorazepam.[1]

Synthesis of Alprazolam

Alprazolam, sold under the brand name Xanax, is a triazolobenzodiazepine. Its synthesis also originates from this compound.

Experimental Workflow for Alprazolam Intermediate Synthesis: [11]

Caption: Alprazolam intermediate synthesis workflow.

A key intermediate in one of the synthetic routes for alprazolam is 7-chloro-5-phenyl-1,4-benzodiazepine-2-thioketone. The synthesis involves acylation of this compound, followed by cyclization and a vulcanization reaction to introduce the sulfur atom.[11]

Quantitative Data Summary

The following table summarizes key quantitative data for the synthesis of intermediates from this compound.

| Reaction | Starting Material | Reagents | Conditions | Product | Yield |

| Acylation | This compound (0.09 mol) | Chloroacetyl chloride (0.11 mol), Ethyl acetate (300-350 ml) | 80-85 °C, 4-4.5 h | 2-chloroacetamido-5-chlorobenzophenone | 87%[8] |

| Oximation | This compound (510g) | Hydroxylamine hydrochloride (190g), NaOH (205g), Ethanol (3550ml) | Reflux, 3 h | This compound oxime | Not specified |

| Acylation (Alprazolam intermediate) | This compound (250g, 1.08 mol) | Chloroacetyl chloride (160g, 1.36 mol), Hexanaphthene (1750g) | 70 °C, 6 h | N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide | Not specified |

Conclusion

This compound is an indispensable intermediate in the pharmaceutical industry, forming the backbone of a multitude of widely used benzodiazepine drugs. Its versatile reactivity allows for the construction of the complex heterocyclic systems characteristic of this class of therapeutic agents. The synthetic pathways and experimental protocols detailed in this guide underscore its central role and provide a foundational understanding for researchers and professionals in drug development and manufacturing. The continued importance of benzodiazepines in medicine ensures that the efficient and high-yield synthesis of this compound and its derivatives will remain a key focus in pharmaceutical chemistry.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. prepchem.com [prepchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Preparation method of 2-amino-5- chlorobenzophenone - Eureka | Patsnap [eureka.patsnap.com]

- 5. CN104230727A - Synthesis technology for producing this compound by reducing isoxazole through iron powder - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. CN106431954A - Synthesis method of diazepam drug intermediate 2-chloracetamido-5-chlorobenzophenone - Google Patents [patents.google.com]

- 8. CN105541653A - A synthetic method of a diazepam drug intermediate 2-chloroacetamido-5-chlorobenzophenone - Google Patents [patents.google.com]

- 9. CN105272927A - Novel method for preparing chlordiazepoxide - Google Patents [patents.google.com]

- 10. CN112028844A - Preparation method of lorazepam intermediate - Google Patents [patents.google.com]

- 11. CN104130201B - The preparation method of a kind of alprazolam intermediate benzodiazepine thioketones - Google Patents [patents.google.com]

2-Amino-5-chlorobenzophenone: A Cornerstone Precursor in Benzodiazepine Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

2-Amino-5-chlorobenzophenone is a critical starting material in the synthesis of numerous 1,4-benzodiazepines, a class of psychoactive drugs widely used for their anxiolytic, sedative, hypnotic, anticonvulsant, and muscle-relaxant properties.[1][2][3] Its chemical structure, featuring a substituted benzophenone, provides the necessary framework for the construction of the characteristic seven-membered diazepine (B8756704) ring.[1] This guide details the synthetic pathways from this compound to several prominent benzodiazepines, presents quantitative data, outlines experimental protocols, and illustrates the core chemical transformations and biological mechanisms of action.

Physicochemical Properties

A foundational understanding of the precursor's properties is essential for its effective use in synthesis.

| Property | Value |

| IUPAC Name | (2-Amino-5-chlorophenyl)(phenyl)methanone |

| CAS Number | 719-59-5 |

| Chemical Formula | C₁₃H₁₀ClNO |

| Molar Mass | 231.68 g·mol⁻¹ |

Synthetic Pathways and Experimental Protocols

The versatility of this compound allows for its use in the synthesis of a wide array of non-fluorinated benzodiazepines.[1][4] The general synthetic strategy involves the acylation of the amino group, followed by cyclization to form the benzodiazepine (B76468) core.[1]

Synthesis of 2-(Chloroacetamido)-5-chlorobenzophenone: A Key Intermediate

The acylation of this compound with chloroacetyl chloride is a common initial step for the synthesis of several benzodiazepines, including nordiazepam and diazepam.

Experimental Protocol:

-

Dissolve this compound (2.31 g, 0.01 mol) in 20 mL of toluene (B28343) in a suitable reaction vessel.[1][5]

-

Cool the solution to a temperature of 5–10 °C using an ice bath.[1][5]

-

Prepare a solution of chloroacetyl chloride (0.85 mL, 1.2 g, 0.011 mol) in 2 mL of toluene.[1][5]

-

Add the chloroacetyl chloride solution dropwise to the cooled this compound solution.[1][5]

-

Stir the reaction mixture at room temperature for 3-4 hours.[1][5]

-

Monitor the reaction's progress using Thin Layer Chromatography (TLC).[1][5]

-

Once the reaction is complete, evaporate the solvent under reduced pressure to yield the crude product.[1]

-

The product can be further purified by recrystallization. A reported yield for this reaction is 95-97.3%.[5][6]

An alternative method involves using chloroacetanilide in ethyl acetate, with reported yields between 87% and 93%.[7][8]

References

- 1. benchchem.com [benchchem.com]

- 2. prospects.wum.edu.pl [prospects.wum.edu.pl]

- 3. arabjchem.org [arabjchem.org]

- 4. benchchem.com [benchchem.com]

- 5. actascientific.com [actascientific.com]

- 6. benchchem.com [benchchem.com]

- 7. CN105541653A - A synthetic method of a diazepam drug intermediate 2-chloroacetamido-5-chlorobenzophenone - Google Patents [patents.google.com]

- 8. CN106431954A - Synthesis method of diazepam drug intermediate 2-chloracetamido-5-chlorobenzophenone - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-Amino-5-chlorobenzophenone: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-chlorobenzophenone is a substituted aromatic ketone that serves as a critical intermediate in the synthesis of numerous pharmaceuticals, most notably the 1,4-benzodiazepine (B1214927) class of drugs.[1] Its molecular architecture, featuring a benzophenone (B1666685) core with amino and chloro substituents, provides a versatile platform for constructing complex heterocyclic systems.[2] This technical guide provides a comprehensive overview of the molecular structure, formula, synthesis, spectroscopic characterization, and key applications of this compound, with a focus on providing detailed experimental protocols and structured data for laboratory use.

Molecular Structure and Properties

This compound, with the IUPAC name (2-Amino-5-chlorophenyl)(phenyl)methanone, is a yellow crystalline powder.[3] The molecule consists of a benzophenone skeleton with an amino group at the 2-position and a chlorine atom at the 5-position of one of the phenyl rings.[4]

Physicochemical and Spectroscopic Data

The key physicochemical and spectroscopic properties of this compound are summarized in the tables below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₁₀ClNO | [4][5] |

| Molecular Weight | 231.68 g/mol | [4][6] |

| CAS Number | 719-59-5 | [4] |

| Appearance | Yellow crystalline powder | [3] |

| Melting Point | 96-98 °C | [3][7] |

| Solubility | Soluble in DMSO and methanol (B129727) (with very faint turbidity). Incompatible with strong oxidizing agents. | [7][8] |

| Spectroscopic Data | Characteristic Peaks/Signals | Reference(s) |

| ¹H NMR (in CDCl₃) | Signals corresponding to aromatic and amine protons. | [9] |

| ¹³C NMR | Signals for the carbon framework of the molecule. | [9] |

| Infrared (IR) | Characteristic absorption bands for N-H stretching (amine), C=O stretching (ketone), and C-Cl stretching. | [6] |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) and characteristic fragmentation patterns. | [6][10] |

Synthesis of this compound

Several synthetic routes to this compound have been established. The two most prominent methods are the Friedel-Crafts acylation and the reduction of a benzisoxazole intermediate.

Experimental Protocol 1: Friedel-Crafts Acylation

This method involves the reaction of p-chloroaniline with benzoyl chloride in the presence of a Lewis acid catalyst, such as zinc chloride.[11]

Materials:

-

p-Chloroaniline

-

o-Fluorobenzoyl chloride (as an alternative acylating agent)

-

Zinc chloride (dehydrated)

-

20% Dilute sulfuric acid

-

Ice

Procedure:

-

In a 2 L reaction flask, combine 280 g of o-fluorobenzoyl chloride and 100 g of p-chloroaniline.

-

Heat the mixture to 200 °C with continuous stirring for 2 hours.

-

Cool the reaction mixture to 150 °C and cautiously add 1 L of 20% dilute sulfuric acid.

-

Further cool the mixture to room temperature and then pour it into 1 kg of ice to precipitate the product.

-

Filter the crude product and wash it with water.

-

For purification, dissolve the crude product in 300 mL of hot water, then allow it to cool to recrystallize.

-

Filter the purified crystals and dry them to obtain high-purity this compound.

Experimental Protocol 2: Reduction of 5-chloro-3-phenyl-2,1-benzisoxazole

This alternative synthesis involves the reduction of an isoxazole (B147169) intermediate using iron powder.[1][12]

Materials:

-

5-chloro-3-phenyl-2,1-benzisoxazole

-

Toluene

-

Iron powder

-

Hydrochloric acid

Procedure:

-

In a reaction kettle, charge toluene, hydrochloric acid, 5-chloro-3-phenyl-2,1-benzisoxazole, and iron powder in a mass ratio of 2.5:1.2:1:0.5, respectively.[12]

-

Slowly heat the mixture to reflux and maintain the temperature. Monitor the reaction progress by sampling and testing until the reaction is complete.[12]

-

After the reaction is complete, separate the iron mud from the reaction mixture by press filtration.[12]

-

Cool the filtrate and centrifuge to obtain the wet product of this compound.[12]

-

Dry the product to obtain the finished compound.[12]

Spectroscopic Characterization Protocols

Accurate spectroscopic analysis is essential for confirming the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Dissolve a small quantity of this compound in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a standard 5 mm NMR tube.[13]

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0.00 ppm).[13]

Data Acquisition:

-

Record ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.[13]

-

For ¹³C NMR, acquire proton-decoupled spectra to simplify the spectrum.[13]

Infrared (IR) Spectroscopy (ATR-FTIR)

Sample Preparation:

-

Place a small amount of the solid this compound sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory. No further sample preparation is typically required.[13]

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal using a Fourier Transform Infrared (FTIR) spectrometer.

-

Place the sample on the crystal and apply pressure to ensure good contact.

-

Record the sample spectrum, typically over the range of 4000-400 cm⁻¹.[13]

Mass Spectrometry (GC-MS)

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane (B109758) or acetonitrile.[13]

Data Acquisition:

-

Inject a small volume of the sample solution into a Gas Chromatography-Mass Spectrometry (GC-MS) system.

-

The compound is vaporized and separated on a capillary column.

-

The separated compound enters the mass spectrometer, which is typically operated in electron ionization (EI) mode at 70 eV.[13]

Applications in Drug Development

The primary application of this compound is as a precursor in the synthesis of 1,4-benzodiazepines.

Synthesis of Diazepam

Diazepam is synthesized from this compound through a multi-step process.

Experimental Protocol:

-

Reaction with Glycine (B1666218) Ethyl Ester: React this compound with glycine ethyl ester in pyridine (B92270) to form 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine-2-one.[2]

-

Methylation: The resulting intermediate is then methylated with methyl sulphate in the presence of sodium ethoxide to yield diazepam.[2]

Synthesis of Lorazepam

The synthesis of lorazepam involves a derivative of this compound, namely 2-amino-2',5-dichlorobenzophenone.

Experimental Protocol (starting from 2-amino-2',5-dichlorobenzophenone):

-

Oxime Formation: The starting material is first reacted with hydroxylamine.[1]

-

Acylation: The resulting product is then reacted with chloroacetyl chloride.[1]

-

Ring Expansion: A subsequent reaction with methylamine (B109427) induces ring expansion and rearrangement.[1]

-

Acetylation and Hydrolysis: The molecule undergoes acetylation with acetic anhydride (B1165640) followed by hydrolysis with hydrochloric acid.[1]

-

Final Steps: A second reaction with acetic anhydride and a final hydrolysis step with sodium hydroxide (B78521) yields lorazepam.[1]

Safety and Handling

This compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[14] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[14] Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).[12][14]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. CN106431954A - Synthesis method of diazepam drug intermediate 2-chloracetamido-5-chlorobenzophenone - Google Patents [patents.google.com]

- 6. CN105541653A - A synthetic method of a diazepam drug intermediate 2-chloroacetamido-5-chlorobenzophenone - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. spectrabase.com [spectrabase.com]

- 9. benchchem.com [benchchem.com]

- 10. Benzophenone, 2-amino-5-chloro- [webbook.nist.gov]

- 11. Preparation method of 2-amino-5- chlorobenzophenone - Eureka | Patsnap [eureka.patsnap.com]

- 12. CN104230727A - Synthesis technology for producing this compound by reducing isoxazole through iron powder - Google Patents [patents.google.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

The Central Role of 2-Amino-5-chlorobenzophenone in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-chlorobenzophenone (ACBP) is a key chemical intermediate that has played a pivotal role in the development of a significant class of psychoactive pharmaceuticals. This technical guide provides an in-depth overview of the applications of ACBP in medicinal chemistry, with a primary focus on its use as a precursor in the synthesis of 1,4-benzodiazepines and other bioactive molecules. This document will detail synthetic methodologies, present quantitative data on synthesis and biological activity, and visualize key pathways and workflows to serve as a comprehensive resource for professionals in drug discovery and development.

Core Applications of this compound

The principal application of this compound in medicinal chemistry is as a foundational building block for the synthesis of 1,4-benzodiazepines. This class of drugs is widely prescribed for its anxiolytic, sedative, hypnotic, anticonvulsant, and muscle-relaxant properties. ACBP provides the core chemical scaffold necessary for the construction of the characteristic diazepine (B8756704) ring fused to a benzene (B151609) ring.

Beyond benzodiazepines, derivatives of ACBP have been explored for other therapeutic applications, including as skeletal muscle relaxants and antimitotic agents for cancer therapy.[1][2]

Synthesis of Key Pharmaceutical Agents from this compound

The following sections detail the synthesis of several prominent benzodiazepines and a key intermediate derived from ACBP.

Chlordiazepoxide

Chlordiazepoxide was the first-in-class benzodiazepine (B76468) and its synthesis from ACBP marked a significant advancement in psychopharmacology. The general synthetic route involves the reaction of ACBP with hydroxylamine, followed by chloroacetylation and subsequent reaction with methylamine (B109427) to form the final product.[3] A novel preparation method has reported high yield and purity.

Experimental Protocol: A Novel Method for Chlordiazepoxide Synthesis

A patented novel method for preparing chlordiazepoxide involves the reaction of 7-chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepine-2-keto-4-oxide with a monomethylamine fatty alcohol solution in the presence of acetic acid and anhydrous magnesium sulfate. This method is reported to be simple, with mild reaction conditions, high yield, and high product purity, making it suitable for industrial production.

| Product | Yield | Purity |

| Chlordiazepoxide | 81.5-85.4% | 99.4-99.5% (HPLC) |

Diazepam

Diazepam, another widely recognized benzodiazepine, is also synthesized from ACBP. The process typically involves the reaction of ACBP with an amino acid ester, followed by methylation.

Experimental Protocol: Synthesis of Diazepam

The synthesis of diazepam from this compound involves a reaction with glycine (B1666218) ethyl ester in pyridine, which leads to the formation of 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine-2-one. This intermediate is then methylated using methyl sulphate in the presence of sodium ethoxide to yield diazepam.

Prazepam

Prazepam is a prodrug that is metabolized in the body to the active compound desmethyldiazepam. Its synthesis from ACBP involves acylation followed by a series of reduction and oxidation steps.[4]

Key Intermediate: 2-(Chloroacetamido)-5-chlorobenzophenone

This intermediate is crucial for the synthesis of several benzodiazepines. It is prepared by the acylation of ACBP with chloroacetyl chloride. Various methods have been reported with high yields.

Experimental Protocol: Synthesis of 2-(Chloroacetamido)-5-chlorobenzophenone

A solution of this compound (0.09 mol) in ethyl acetate (B1210297) (300-350 mL) is treated with p-chloroacetanilide (B1165894) (0.11 mol) at 27-30 °C. The mixture is then heated to 80-85 °C for 4-4.5 hours. Upon cooling to 5-8 °C, yellow crystals of the product are formed, which are then filtered, washed, and dried.

| Method | Reagents | Solvent | Yield |

| Method 1 | p-Chloroacetanilide | Ethyl acetate | 87-89% |

| Method 2 | Chloroacetyl chloride | Toluene | 97.3% |

Biological Activity of ACBP-Derived Pharmaceuticals

The therapeutic effects of benzodiazepines derived from ACBP are primarily mediated by their interaction with the γ-aminobutyric acid type A (GABA-A) receptor in the central nervous system. These drugs act as positive allosteric modulators, enhancing the inhibitory effect of GABA, which leads to a decrease in neuronal excitability.[5][6]

Quantitative Biological Data

The following table summarizes key biological activity data for several prominent benzodiazepines synthesized from ACBP.

| Drug | Target | Activity Metric | Value | Reference |

| Chlordiazepoxide | GABA-A Receptor | - | Potentiates GABA-mediated chloride exchange | [7] |

| Diazepam | GABA-A Receptor | EC50 (GABA potentiation) | 158 nM | [8] |

| Diazepam | Anticonvulsant | ED50 (vs. pentetrazol) | 0.10-0.24 mg/kg (i.v., mice) | [9] |

| Lorazepam | GABA-A Receptor (α1β3γ2) | Ki | 10 nM | [10] |

| Lorazepam | GABA-A Receptor (α2β3γ2) | Ki | 9 nM | [10] |

| Lorazepam | GABA-A Receptor (α3β3γ2) | Ki | 11 nM | [10] |

| Lorazepam | GABA-A Receptor (α5β3γ2) | Ki | 12 nM | [10] |

Non-Benzodiazepine Applications

Derivatives of this compound have also shown promise in other therapeutic areas.

Skeletal Muscle Relaxants

A series of novel this compound derivatives were synthesized and screened for skeletal muscle relaxant activity. The compound bearing an o-toluidine (B26562) substituent was identified as having the highest activity in the rotarod test.[11]

Antimitotic Agents

Certain 2-aminobenzophenone (B122507) derivatives have been investigated as antimitotic agents that inhibit tubulin polymerization.[12] These compounds have shown potent cytotoxic effects against various human cancer cell lines, with some derivatives exhibiting IC50 values significantly lower than the well-known antimitotic agent combretastatin (B1194345) A-4.[12]

| Compound | Cancer Cell Line | IC50 |

| Derivative 6 | Colo 205 | 50-100 fold lower than Combretastatin A-4 |

| Derivative 7 | NUGC3 | 50-100 fold lower than Combretastatin A-4 |

| Derivative 7 | HA22T | 50-100 fold lower than Combretastatin A-4 |

Visualizing the Role of ACBP in Medicinal Chemistry

The following diagrams, generated using Graphviz, illustrate key concepts related to the application of this compound.

References

- 1. Unveiling the Marvels of 2-Amino-5-chlorobenzophenone_Chemicalbook [chemicalbook.com]

- 2. Application of 2-Amino-5-chlorobenzophenone_Chemicalbook [chemicalbook.com]

- 3. Chlordiazepoxide - Wikipedia [en.wikipedia.org]

- 4. Prazepam - Wikipedia [en.wikipedia.org]

- 5. GABAA receptor - Wikipedia [en.wikipedia.org]

- 6. Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of a benzodiazepine (chlordiazepoxide) on a GABAA receptor from rat brain. Requirement of only one bound GABA molecule for channel opening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The anticonvulsive activity and toxicity of diazepam in three different formulations. An experimental study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. scribd.com [scribd.com]

- 12. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]

A Historical Overview of 2-Amino-5-chlorobenzophenone Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-chlorobenzophenone is a critical intermediate in the synthesis of numerous pharmaceuticals, most notably the benzodiazepine (B76468) class of drugs, which includes well-known anxiolytics and sedatives. The efficiency, scalability, and environmental impact of its synthesis have been areas of significant research and development over the decades. This technical guide provides a historical and in-depth overview of the core synthetic methodologies for this compound, presenting quantitative data, detailed experimental protocols, and visualizations of the key chemical transformations.

Core Synthesis Methodologies: An Evolution

The synthesis of this compound has evolved from classical, often harsh, chemical reactions to more refined and environmentally conscious methods. The two most prominent historical and current methods are the Friedel-Crafts acylation and a route involving the formation and subsequent reduction of a 5-chloro-3-phenyl-2,1-benzisoxazole (B48209) intermediate. More contemporary approaches, such as palladium-catalyzed cross-coupling reactions, have also been explored for the synthesis of related 2-aminobenzophenones.

The Classical Approach: Friedel-Crafts Acylation

One of the earliest and most direct methods for the synthesis of this compound is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction typically involves the acylation of a p-substituted aniline (B41778) with benzoyl chloride or a related benzoyl derivative in the presence of a Lewis acid catalyst.

Key Features:

-

Advantages: Direct, one-pot reaction.

-

Disadvantages: Often requires harsh, anhydrous conditions, can have moderate yields, and may produce isomeric byproducts, complicating purification.[1][2]

Quantitative Data Summary: Friedel-Crafts Acylation Methods

| Method Variation | Reactants | Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Standard Acylation | p-Chloroaniline, Benzoyl chloride | - | - | - | - | 39 | [2][3] |

| Boron Trichloride (B1173362) Assisted | p-Chloroaniline, Benzonitrile (B105546) | Boron trichloride, Aluminum chloride | Tetrachloroethane | Reflux | 6 hours | ~36 (based on 486mg from 640mg p-chloroaniline) | [4] |

Experimental Protocol: Friedel-Crafts Acylation using Boron Trichloride

This protocol is adapted from a reported synthesis of this compound.[4]

Materials:

-

p-Chloroaniline

-

Tetrachloroethane

-

Boron trichloride solution in tetrachloroethane

-

Benzonitrile

-

Aluminum chloride

-

2 N Hydrochloric acid

-

2 N Sodium hydroxide (B78521)

-

Alumina (for chromatography)

-

Ether (for recrystallization)

Procedure:

-

Under ice cooling, to a solution of p-chloroaniline (640 mg) in tetrachloroethane (5 ml), add a solution of boron trichloride (640 mg) in tetrachloroethane (2.5 ml), benzonitrile (1 ml), and aluminum chloride (734 mg).

-

Reflux the resulting mixture for 6 hours.

-

After cooling, add 2 N hydrochloric acid (10 ml) to the reaction mixture and heat at 70-80°C for 20 minutes.

-

Extract the mixture with methylene (B1212753) chloride.

-

Evaporate the methylene chloride layer to obtain a residue.

-

To the residue, add 95% ethanol (5 ml) and 2 N sodium hydroxide (10 ml) and reflux for 1 hour to hydrolyze any remaining benzonitrile.

-

Extract the mixture with methylene chloride.

-

Evaporate the methylene chloride layer and dissolve the residue in benzene.

-

Purify the product by column chromatography on alumina, eluting with benzene.

-

The benzene eluate affords this compound (486 mg).

-

Recrystallize the product from ether to obtain crystals with a melting point of 99°C.[4]

Reaction Pathway: Friedel-Crafts Acylation

Caption: A simplified diagram of the Friedel-Crafts acylation pathway.

The Benzisoxazole Route: A Greener Alternative

A more modern and often higher-yielding approach involves the synthesis of a 5-chloro-3-phenyl-2,1-benzisoxazole intermediate, which is then reductively cleaved to yield this compound. This method is considered more environmentally friendly as it can avoid some of the harsh reagents and conditions of the Friedel-Crafts reaction.

Key Features:

-

Advantages: Generally higher yields, can be performed under milder conditions, and is often considered a "greener" synthetic route.[2] Variations using ultrasound and microwave irradiation can significantly reduce reaction times.[2]

-

Disadvantages: A two-step process.

Quantitative Data Summary: Benzisoxazole Route

| Step | Method Variation | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| 1. Isoxazole Formation | Ultrasound & Microwave | p-Chloronitrobenzene, Phenylacetonitrile (B145931) | Sodium hydroxide | Ethanol | 25-35 (ultrasound) | 1 hour (ultrasound), 10 min (microwave) | - | [2][3] |

| 2. Isoxazole Reduction | Iron Powder Reduction | 5-Chloro-3-phenyl-2,1-benzisoxazole, Iron powder | Sulfuric acid | Ethanol | Reflux | 1.5 hours | 95.1 | [5] |

| 2. Isoxazole Reduction | Catalytic Hydrogenation | 5-Chloro-3-phenyl-2,1-benzisoxazole, Hydrogen gas | Palladium on carbon | Ethanol | 90-120 | 2-3 hours | High Purity | [6] |

Experimental Protocols: Benzisoxazole Route

Protocol 2.1: Synthesis of 5-Chloro-3-phenyl-2,1-benzisoxazole with Ultrasound and Microwave

This protocol is based on a patented method.[2]

Materials:

-

95% Ethanol

-

Sodium hydroxide

-

p-Chloronitrobenzene

-

Phenylacetonitrile

Procedure:

-

Mix 95% ethanol, sodium hydroxide, p-chloronitrobenzene, and phenylacetonitrile in a mass ratio of 10:1.2:2:1.7.

-

Stir the mixture at 2000 rpm for 30 minutes.

-

Subject the mixture to ultrasonic oscillation for 1 hour at 25-35°C (e.g., 100W, 40Hz).

-

Microwave the resulting product for 10 minutes (e.g., 200-400W).

-

Add water to the system and filter.

-

Wash the filter residue three times with methanol and dry to obtain 5-chloro-3-phenyl-2,1-benzisoxazole.

Protocol 2.2: Reduction of 5-Chloro-3-phenyl-2,1-benzisoxazole with Iron Powder

This protocol is adapted from a reported synthesis.[5]

Materials:

-

5-Chloro-3-phenyl-2,1-benzisoxazole (Intermediate from Protocol 2.1)

-

Ethanol

-

Iron powder

-

6 mol/L Sulfuric acid solution

-

Sodium hydroxide solution

-

Activated carbon

Procedure:

-

In a three-necked flask, add 10.0 g of 5-chloro-3-phenyl-2,1-benzisoxazole to 50 mL of ethanol.

-

Add 4.8 g of iron powder and reflux the mixture for 0.5 hours.

-

Slowly add 1 mL of 6 mol/L sulfuric acid solution dropwise.

-

Continue to reflux for 1 hour after the addition is complete.

-

After the reaction, adjust the pH of the solution to 8 with a sodium hydroxide solution and cool to 50°C.

-

Add 0.2 g of activated carbon and reflux for 0.5 hours.

-

Perform hot filtration into a crystallization flask and allow it to cool and crystallize.

-

Wash the crystals with ethanol and dry to obtain 9.60 g of this compound (95.1% yield) with a melting point of 96.3-98.2°C.[5]

Reaction Pathway: Benzisoxazole Route

References

- 1. benchchem.com [benchchem.com]

- 2. Preparation method of 2-amino-5- chlorobenzophenone - Eureka | Patsnap [eureka.patsnap.com]

- 3. Synthesis method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 4. prepchem.com [prepchem.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. CN113956168A - Preparation process of this compound - Google Patents [patents.google.com]

Methodological & Application

detailed synthesis of chlordiazepoxide from 2-Amino-5-chlorobenzophenone

Application Notes and Protocols

Topic: Detailed Synthesis of Chlordiazepoxide from 2-Amino-5-chlorobenzophenone

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the multi-step synthesis of Chlordiazepoxide, a prototype of the benzodiazepine (B76468) class of anxiolytics, starting from this compound. The synthesis involves three primary stages: oximation of the starting material, subsequent cyclization via acylation to form a quinazoline-3-oxide intermediate, and a final amination step to yield the target compound. This protocol is intended for research and development purposes and outlines the necessary reagents, conditions, and work-up procedures for each step. All quantitative data is summarized for clarity, and a detailed workflow diagram is provided for visual reference.

Synthesis Workflow

The synthesis of Chlordiazepoxide from this compound is a sequential three-step process. The workflow begins with the formation of an oxime, which then undergoes an intramolecular cyclization, followed by a final substitution reaction to yield the final product.

Caption: Reaction workflow for the synthesis of Chlordiazepoxide.

Experimental Protocols

The following protocols are based on established laboratory procedures for the synthesis of Chlordiazepoxide and its intermediates.[1][2]

Step 1: Synthesis of this compound-alpha-oxime

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound (202 g), hydroxylamine hydrochloride (190 g), pyridine (500 mL), and ethanol (B145695) (1200 mL).[1]

-

Reaction: Heat the mixture to reflux and maintain for 16 hours.[1]

-

Work-up and Isolation: After cooling, concentrate the reaction mixture in vacuo to dryness. Treat the resulting residue with a mixture of diethyl ether and water.[1]

-

Purification: Separate the aqueous layer. The ether layer, which contains precipitated product, should be washed with water and then diluted with petroleum ether to enhance crystallization.[1]

-